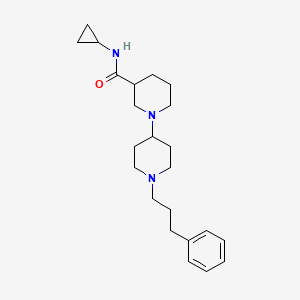![molecular formula C14H13FN2O3S B6085317 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide, also known as FSMB, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are often overexpressed in cancer cells. 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is often decreased in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to increase acetylcholine levels in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide in lab experiments is its specificity for HDACs and AChE, which allows for targeted inhibition of these enzymes. However, one limitation is that 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide may have off-target effects on other enzymes and proteins, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide research. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to explore its potential use as a tool in epigenetic research, as HDACs are involved in the regulation of gene expression. Additionally, further studies could be done to investigate the potential side effects and toxicity of 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide.
Métodos De Síntesis
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide can be synthesized through a multistep process starting from 2-fluoroaniline. The synthesis involves the reaction of 2-fluoroaniline with chlorosulfonic acid, followed by the addition of N-methylbenzamide and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide.
Aplicaciones Científicas De Investigación
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anticancer properties, specifically in inhibiting the growth and proliferation of cancer cells. 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-14(18)10-5-4-6-11(9-10)21(19,20)17-13-8-3-2-7-12(13)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLETZUKVQWPXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)
![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)